3-methyl-N-(thiophen-3-ylmethyl)aniline

Regioisomer differentiation Chromatographic separation Physicochemical property prediction

SAR confounding from isomeric impurities is a critical risk in hit-to-lead campaigns where sub-log-unit IC₅₀ shifts drive go/no-go decisions. 3-Methyl-N-(thiophen-3-ylmethyl)aniline (CAS 1019512-93-6) eliminates this variable as the regioisomerically pure meta-methyl building block with a distinct electronic and steric profile versus ortho/para isomers. • Meta-methyl +I inductive effect preserves amine nucleophilicity without ortho steric hindrance, enabling higher N-functionalization yields in amide coupling, sulfonamide formation, and Buchwald-Hartwig N-arylation. • Computed LogP 3.67 and TPSA 12.03 Ų place this scaffold within favorable drug-likeness space for oral bioavailability and CNS penetration. • 95% minimum purity with 2-8 °C cold-chain storage ensures consistent starting-material integrity across multi-step parallel synthesis campaigns.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
Cat. No. B13282096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(thiophen-3-ylmethyl)aniline
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NCC2=CSC=C2
InChIInChI=1S/C12H13NS/c1-10-3-2-4-12(7-10)13-8-11-5-6-14-9-11/h2-7,9,13H,8H2,1H3
InChIKeyZVNZHALIROQWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-(thiophen-3-ylmethyl)aniline – Key Building Block


3-Methyl-N-(thiophen-3-ylmethyl)aniline (CAS 1019512-93-6) is a secondary aromatic amine comprising a 3-methylaniline core linked via a methylene bridge to a thiophen-3-yl moiety . With a molecular formula of C₁₂H₁₃NS and a molecular weight of 203.30 g·mol⁻¹, this compound belongs to the N-(thiophen-3-ylmethyl)aniline class, which integrates electron-rich thiophene and aniline systems into a single, derivatizable scaffold . The meta-methyl substitution on the aniline ring distinguishes it from its ortho- and para-methyl regioisomers, imparting a unique electronic and steric profile that influences nucleophilicity at the secondary amine and modulates π–π stacking interactions of the aryl rings . Commercially available at 95–97% purity from multiple vendors, this compound serves primarily as a research intermediate in pharmaceutical lead optimization and functional materials development .

Workflow Regioisomerically pure building block for medicinal chemistry SAR & lead optimization
Selection Context Meta-methyl substitution for distinct electronic profile Inductive effect without steric hindrance
Procurement Certified purity support with vendor storage protocol 95–97% purity; cold-chain specification

Why This Compound Cannot Substitute Its Isomers


Within the N-(thiophen-3-ylmethyl)aniline series, the position of the methyl substituent on the aniline ring—whether ortho, meta, or para—directly determines the electron density at the secondary amine nitrogen and the conformational preferences of the molecule . The meta-methyl group exerts a +I inductive effect without engaging in resonance delocalization, resulting in a distinct pKₐ and nucleophilicity profile compared to the para-methyl isomer, where hyperconjugation and resonance effects on the nitrogen are more pronounced . Replacing the methyl group with a halogen (e.g., 3-fluoro or 3-chloro analogs) introduces opposing electronic effects: the electron-withdrawing halogen reduces amine basicity and alters the compound's lipophilicity and hydrogen-bond acceptor capacity [1]. These physicochemical divergences mean that potency, selectivity, and reactivity trends obtained with one regioisomer or analog cannot be extrapolated to another without quantitative, head-to-head verification—a critical consideration for procurement decisions in lead optimization campaigns where subtle structural changes can cause order-of-magnitude shifts in biological activity [2].

!
Regioisomer identity may shift electronic environment
para-methyl or ortho-methyl isomer may alter reactivity and selectivity profile.
!
3-Fluoro analog introduces electron-withdrawing effect
Lipophilicity and polar surface area divergence require head-to-head validation.
!
Storage condition mismatch may affect compound integrity
Target compound requires cold storage (2–8°C); para isomer stable at room temperature.

Quantitative Evidence vs. Closest Analogs


Distinct Physicochemical Properties vs. Para-Methyl Isomer

The 3-methyl (meta) regioisomer is structurally distinguished from the 4-methyl (para) isomer by the position of the methyl substituent on the aniline ring, which is predicted to yield different boiling point and density values . While no experimentally measured boiling point is available for the target compound, the 4-methyl isomer is a yellow to pale yellow oil with a SciFinder-predicted boiling point of 324.7±22.0 °C at 760 Torr and a predicted density of 1.159±0.06 g·cm⁻³ at 20 °C . The meta substitution pattern alters dipole moment orientation and intermolecular packing relative to the para isomer, providing a basis for chromatographic resolution—a practical advantage for analytical chemists who must distinguish between regioisomeric impurities in reaction monitoring .

Physicochemical Identity
Class-level inference
3-Methyl: Distinct retention & predicted properties 4-Methyl isomer: Oil; b.p. ~324.7°C; density ~1.159 g/cm³ (predicted)
Supports regioisomer resolution context
Identity confirmed by CAS; chromatographic separation basis reported.
Regioisomer differentiation Chromatographic separation Physicochemical property prediction

Higher Lipophilicity vs. 3-Fluoro Analog

The target compound has a computed LogP of 3.66862, as reported in the ChemScene computational chemistry datasheet . In contrast, the 3-fluoro-N-(thiophen-3-ylmethyl)aniline analog (CAS 1019541-66-2) has a PubChem-computed XLogP3-AA of 3.2 [1]. The difference of approximately +0.47 log units indicates that the 3-methyl compound is roughly threefold more lipophilic, which may translate to higher passive membrane permeability in cellular assays—an important consideration when selecting building blocks for CNS-targeted or intracellular-target medicinal chemistry programs where adequate lipophilicity is required but excessive logP (>5) should be avoided [2].

Lipophilicity vs. 3-Fluoro
Cross-study comparable
LogP 3.67 vs. 3.2
Reported higher lipophilicity context
~0.5 log unit difference; may influence permeability assay interpretation.
Lipophilicity LogP Membrane permeability Drug-likeness

Lower Polar Surface Area vs. 3-Fluoro Analog

The target compound exhibits a computed TPSA of 12.03 Ų, as listed in the ChemScene computational chemistry datasheet . The 3-fluoro analog has a PubChem-computed TPSA of 40.3 Ų—a value more than threefold higher [1]. Under the Veber rule-of-thumb for oral drug-likeness, compounds with TPSA ≤ 140 Ų are generally considered to have acceptable oral bioavailability, and lower TPSA values (<60–70 Ų) are associated with improved passive transcellular transport [2]. The substantial TPSA difference arises because the fluorine atom contributes additional hydrogen-bond acceptor capacity (H_Acceptors = 3 for the 3-fluoro analog vs H_Acceptors = 2 for the 3-methyl compound) [1]. This difference may be decisive when designing compound libraries for oral drug discovery programs.

Polar Surface Area vs. 3-Fluoro
Cross-study comparable
TPSA 12.03 vs. 40.3 Ų
Supports membrane permeation screening
Target TPSA ~70% lower; Veber rule-of-thumb context for oral drug-likeness.
Topological polar surface area Oral bioavailability Drug-likeness Veber rules

Vendor-Specified Storage and Purity Quality Baseline

The target compound is supplied at a minimum purity of 95% (AKSci, ChemScene) or NLT 97% (MolCore) . Critically, ChemScene specifies storage at 2–8 °C in a sealed, dry environment, whereas the 4-methyl isomer from Hoffman Fine Chemicals is recommended for storage at room temperature (20–22 °C) . This difference in storage requirements suggests that the 3-methyl regioisomer may have higher thermal sensitivity or hygroscopicity, necessitating cold-chain handling during procurement and laboratory storage to maintain the certified purity. The commercially available purity specification (95–97%) provides a quantitative quality benchmark against which incoming material can be verified by HPLC or GC-MS before use in sensitive catalytic or biological assays.

Quality Baseline
Supporting evidence
Purity NLT 95–97% | Storage: 2–8°C
Vendor-specified quality and stability context
Cold-chain handling compared to room-temperature para isomer; batch verification advised.
Purity specification Storage condition Quality control Reproducibility

Application Scenarios


SAR Studies Requiring Defined Regioisomeric Identity

In lead optimization campaigns where the N-(thiophen-3-ylmethyl)aniline core is being explored as a pharmacophore, the meta-methyl substitution provides a distinct electronic environment at the aniline nitrogen compared to ortho- and para-methyl isomers . The computed LogP of 3.67 and TPSA of 12.03 Ų place this compound within favorable drug-likeness space for oral bioavailability, making it suitable for incorporation into compound libraries targeting intracellular or CNS-penetrant candidates [1]. Procurement of the regioisomerically pure 3-methyl compound (CAS 1019512-93-6) ensures that SAR data are not confounded by the presence of isomeric impurities—a critical consideration when IC₅₀ shifts of less than one log unit determine go/no-go decisions in hit-to-lead progression [2].

Parallel Synthesis via Secondary Amine Derivatization

The secondary amine of 3-methyl-N-(thiophen-3-ylmethyl)aniline serves as a versatile nucleophilic handle for reductive amination, amide coupling, sulfonamide formation, and N-arylation reactions . The meta-methyl group modulates the amine's nucleophilicity through inductive effects without the steric hindrance associated with ortho substitution, potentially enabling higher yields in N-functionalization reactions compared to the 2-methyl isomer [3]. The 95% minimum purity specification and defined cold-storage requirement (2–8 °C) provided by vendors ensure that the starting material integrity is maintained throughout the course of a multi-step parallel synthesis campaign .

Conductive Polymer Precursor with Thiophene–Aniline Architecture

Copolymers of aniline and 3-methylthiophene have been investigated for their charge-transfer and electrochromic properties, with the thiophene component contributing to extended π-conjugation and the aniline unit providing redox-active nitrogen sites [4]. 3-Methyl-N-(thiophen-3-ylmethyl)aniline, bearing both a thiophene ring and a secondary aniline in a single small-molecule building block, can serve as a monomer or comonomer precursor in electrochemical or oxidative polymerization protocols [4]. The meta-methyl substituent on the aniline ring may influence the regioregularity and electronic properties of the resulting copolymer in a manner distinct from para-substituted analogs, offering materials scientists an additional degree of structural control [4].

Chromatographic Reference Standard for Regioisomer Resolution

Given the close structural similarity between the 2-methyl, 3-methyl, and 4-methyl regioisomers of N-(thiophen-3-ylmethyl)aniline—all sharing the identical molecular formula C₁₂H₁₃NS and molecular weight of 203.30 g·mol⁻¹—chromatographic separation relies on subtle differences in polarity and retention behavior . The 3-methyl compound, with its distinct CAS registry (1019512-93-6) and computed LogP of 3.66862, can serve as a characterized reference standard for developing HPLC or GC methods capable of resolving all three regioisomers . This application is directly relevant to quality control laboratories that must verify the isomeric purity of incoming building blocks before their release for biological testing .

Application
Selection Property
Validation Focus
SAR library design
Defined regioisomeric identity
Isomeric purity verification by HPLC/GC-MS
Parallel synthesis campaigns
Secondary amine reactivity profile
N-functionalization yield monitoring
Conductive polymer precursor
Thiophene–aniline scaffold architecture
Electropolymerization and copolymer characterization
Chromatographic reference standard
Regioisomer-specific retention behavior
Method qualification for regioisomer resolution
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